

# A Comparative Guide to Tau Aggregation Inhibitors: LMTX vs. Hydromethylthionine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two tau aggregation inhibitors, LMTX (leucomethylthioninium) and hydromethylthionine mesylate (HMTM), for the treatment of Alzheimer's disease. It summarizes key experimental data from clinical and preclinical studies, details the methodologies of pivotal experiments, and illustrates the proposed mechanisms of action.

## **Introduction and Compound Relationship**

Leuco-methylthioninium bis(hydromethanesulfonate), known as LMTX, and hydromethylthionine mesylate (HMTM) are closely related compounds developed by TauRx Pharmaceuticals. Both are forms of the methylthioninium (MT+) moiety, a known tau aggregation inhibitor. LMTX is a stabilized, reduced form of MT+, while HMTM is the International Non-proprietary Name (INN) for the same active moiety and represents a more recent, stable formulation. This guide will compare the clinical and preclinical findings associated with the earlier LMTX formulation and the more recent HMTM formulation.

#### **Mechanism of Action**

Both LMTX and HMTM are believed to exert their therapeutic effects through a primary mechanism of inhibiting the aggregation of tau protein, a key pathological hallmark of Alzheimer's disease.[1] Additionally, preclinical studies suggest a secondary mechanism



involving the enhancement of cholinergic signaling and a potential role in modulating mitochondrial function.[2][3][4]



Click to download full resolution via product page

Caption: Proposed mechanism of action for LMTX and HMTM.

## Clinical Trial Data Comparison LMTX Phase 3 Trials (TRx-237-015 & TRx-237-005)

Two Phase 3 clinical trials evaluated the efficacy and safety of LMTX in patients with mild to moderate Alzheimer's disease. A key finding from these studies was that LMTX appeared to show a benefit as a monotherapy, but not as an add-on to existing Alzheimer's treatments.[5][6]

Table 1: Summary of LMTX Phase 3 Monotherapy Efficacy Data



| Trial                  | Outcome<br>Measure                           | Treatment<br>Group                                                         | Mean<br>Change/Differe<br>nce                        | p-value |
|------------------------|----------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------|---------|
| TRx-237-015            | ADAS-Cog (15<br>months)                      | 75 mg twice daily                                                          | -6.3 point less<br>decline vs.<br>control[6]         | <0.0001 |
| 125 mg twice<br>daily  | -5.8 point less<br>decline vs.<br>control[6] | <0.0001                                                                    |                                                      |         |
| ADCS-ADL (15 months)   | 75 mg twice daily                            | +6.5 point higher score vs. control[6]                                     | 0.0013                                               |         |
| 125 mg twice<br>daily  | +6.9 point higher score vs. control[6]       | 0.0007                                                                     |                                                      |         |
| Brain Atrophy<br>(LVV) | 75 mg twice daily                            | 38% reduction in expansion vs. control[8]                                  | 0.0023                                               | _       |
| 125 mg twice<br>daily  | 33% reduction in expansion vs. control[8]    | 0.0014                                                                     |                                                      |         |
| TRx-237-005            | ADAS-Cog &<br>ADCS-ADL                       | Monotherapy vs.<br>Add-on                                                  | Statistically significant in favor of monotherapy[7] | <0.025  |
| Brain Atrophy          | Monotherapy                                  | Rate reduced to<br>that of normal<br>elderly controls<br>after 9 months[7] | Significant                                          |         |

LVV: Lateral Ventricular Volume



### **HMTM Phase 3 Trial (LUCIDITY)**

The LUCIDITY trial was a randomized, double-blind, placebo-controlled study of HMTM in individuals with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease.[9][10]

Table 2: Summary of HMTM Phase 3 (LUCIDITY) Efficacy Data

| Outcome<br>Measure                                | Patient<br>Population | Treatment<br>Group | Result                                                  | p-value |
|---------------------------------------------------|-----------------------|--------------------|---------------------------------------------------------|---------|
| ADAS-Cog11 (12 months)                            | MCI to Moderate<br>AD | 16 mg/day          | -1.3 unit<br>decline[11]                                | -       |
| ADCS-ADL23<br>(12 months)                         | MCI to Moderate<br>AD | 16 mg/day          | -1.0 unit<br>decline[11]                                | -       |
| ADAS-Cog13 (18 months)                            | MCI                   | 16 mg/day          | +2 unit improvement over baseline[12]                   | 0.0473  |
| Neurofilament<br>Light Chain (NfL)<br>(12 months) | MCI to Moderate       | 16 mg/day          | 93% reduction in change vs. control[13]                 | 0.0278  |
| Brain Atrophy                                     | MCI                   | 16 mg/day          | Normalized to a rate similar to healthy individuals[12] | <0.0001 |

# Experimental Protocols LMTX Phase 3 Trials (e.g., TRx-237-015)

- Study Design: A 15-month, randomized, controlled, double-blind, parallel-group trial conducted at 115 sites in 16 countries.[14]
- Participants: 891 individuals younger than 90 years with mild to moderate Alzheimer's disease.[14][15]



- Intervention: Participants were randomized to receive LMTM at 75 mg twice daily, 125 mg twice daily, or a control of 4 mg LMTM twice daily (to maintain blinding due to urine discoloration).[14]
- Primary Outcomes: Progression on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Co-operative Study-Activities of Daily Living Inventory (ADCS-ADL) from baseline to week 65.[14]



Click to download full resolution via product page

Caption: LMTX Phase 3 Clinical Trial Workflow.

### **HMTM Phase 3 Trial (LUCIDITY - NCT03446001)**

• Study Design: A 12-month, randomized, double-blind, placebo-controlled, three-arm study, followed by a 12-month open-label extension.[9][10]



- Participants: 598 individuals with MCI or mild to moderate Alzheimer's disease, all with positive amyloid-PET scans.[11][12]
- Intervention: Participants were randomized to receive HMTM at 16 mg/day, HMTM at 8 mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly (for blinding).
   [13]
- Primary Outcomes: Change in ADAS-Cog11 and ADCS-ADL23 scores.[10]
- Biomarker Analysis: Blood concentration of neurofilament light chain (NfL) was a key biomarker endpoint.[13]

#### **Preclinical Studies: Cholinergic Signaling**

- Animal Models: Tau-transgenic L1 and wild-type NMRI mice were used.[2]
- Methodology: In vivo microdialysis was performed to measure acetylcholine (ACh) levels in the hippocampus. AChE activity was determined using Ellman's procedure.[16]
- Key Findings: HMTM administered alone doubled hippocampal ACh levels. This effect was eliminated in mice pre-treated with rivastigmine or memantine. HMTM had no direct effect on AChE or choline acetyltransferase (ChAT) activity.[2][16]

dotdot digraph "Cholinergic\_Signaling\_Experiment" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Animal\_Groups" [label="Tau-transgenic & Wild-type Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [shape=Mdiamond, label="Treatment Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "HMTM\_alone" [label="HMTM", fillcolor="#FFFFFF", fontcolor="#202124"]; "Rivastigmine\_Memantine" [label="Rivastigmine / Memantine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Combination" [label="Pre-treatment + HMTM", fillcolor="#FFFFFF", fontcolor="#202124"]; "Microdialysis" [label="Hippocampal Microdialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ACh\_Measurement" [label="Measure Acetylcholine Levels", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enzyme\_Assay" [label="AChE & ChAT Activity Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"];



"Animal\_Groups" -> "Treatment"; "Treatment" -> "HMTM\_alone"; "Treatment" -> "Rivastigmine\_Memantine"; "Treatment" -> "Combination"; "HMTM\_alone" -> "Microdialysis"; "Rivastigmine\_Memantine" -> "Microdialysis"; "Combination" -> "Microdialysis"; "Microdialysis"; "ACh\_Measurement"; "Animal\_Groups" -> "Enzyme\_Assay"; }

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical models in the study of lymph node metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice | Semantic Scholar [semanticscholar.org]
- 4. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice | MDPI [mdpi.com]
- 5. pharmafile.com [pharmafile.com]
- 6. Alzheimer's anti-tau drug fails phase III, but posts some benefit in monotherapy subanalysis | MDedge [mdedge.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. taurx.com [taurx.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TauRx Announces Results from Phase 3 Alzheimer's Disease Study, LUCIDITY, Assuring Path for Regulatory Submissions [prnewswire.com]
- 12. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]



- 13. LUCIDITY Clinical Trial Demonstrates Reduction of Plasma Biomarker Neurofilament Light Chain in Alzheimer Disease Participants - - Practical Neurology [practicalneurology.com]
- 14. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]
- 16. taurx.com [taurx.com]
- To cite this document: BenchChem. [A Comparative Guide to Tau Aggregation Inhibitors: LMTX vs. Hydromethylthionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620904#letc-vs-hydromethylthionine-for-tau-aggregation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com